molecular formula C21H19N3O B2655582 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine CAS No. 1241559-25-0

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Katalognummer: B2655582
CAS-Nummer: 1241559-25-0
Molekulargewicht: 329.403
InChI-Schlüssel: JVSDOIXNQBEEAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a key research tool in the investigation of acute myeloid leukemia (AML) , particularly for subtypes driven by FLT3 mutations, such as internal tandem duplications (ITD), which are associated with poor prognosis. Its mechanism of action involves competitively binding to the ATP-binding pocket of FLT3, thereby suppressing its auto-phosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K/Akt, leading to the induction of apoptosis in leukemic cell lines. The compound was specifically designed and evaluated as part of a series of novel 1,3,4-oxadiazole derivatives, with this particular analog demonstrating significant potency. Preclinical studies cited in its patent indicate that it effectively inhibits the proliferation of MV4-11 AML cells, which harbor the FLT3-ITD mutation . Researchers utilize this molecule to further elucidate the molecular pathogenesis of FLT3-driven leukemias, to explore mechanisms of resistance to targeted therapies, and to develop new combination treatment strategies in oncological research.

Eigenschaften

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-2-14-24(19-13-12-16-8-6-7-11-18(16)19)15-20-22-23-21(25-20)17-9-4-3-5-10-17/h1,3-11,19H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDOIXNQBEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and various biological activities, including anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole moiety linked to an indene structure. Its synthesis typically involves microwave-assisted methods or other organic reactions that yield derivatives with varying substituents on the oxadiazole ring. The general synthetic pathway includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the propynyl and indene groups.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit cell proliferation in various cancer cell lines. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

CompoundCell Line TestedIC50 (µg/mL)
Compound AMCF-7 (breast cancer)0.28
Compound BA549 (lung cancer)0.52
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)-2-propyl pentane amideSK-MEL-2 (melanoma)4.27

These findings suggest that the oxadiazole derivatives can be developed into effective anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of N-substituted oxadiazoles has been documented in various studies. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Properties

Neuroprotective effects have been observed in compounds with similar structures to N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine. Specifically, studies using models of epilepsy have shown that these compounds can reduce seizure activity and protect neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study evaluated several oxadiazole derivatives for their effects on MCF-7 and A549 cell lines using the MTT assay. Compounds were found to exhibit dose-dependent inhibition of cell growth.
  • Antimicrobial Activity : Another research focused on the antibacterial properties against E. coli and S. aureus, where the compound showed significant inhibition zones in agar diffusion tests.
  • Neuroprotective Effects : In an animal model of induced seizures, compounds similar to N-[...]-indicated a reduction in seizure duration and frequency compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Analogues with 5-Phenyl-1,3,4-oxadiazole Moieties

Several compounds share the 5-phenyl-1,3,4-oxadiazol-2-yl group but differ in substituents and biological activity:

Compound Name Key Structural Features Yield (%) Melting Point (°C) Notable Activity
N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Chlorophenyl, indole substituents - - Anticancer (synthesis intermediate)
N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) Nitrobenzylidene, furan-carbohydrazide 88 295–296 Antimicrobial (high yield/stability)
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Alanine-derived side chain - - HDAC inhibition (IC₅₀: <10 µM)
N-[(4-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxybenzamide Chlorophenyl, methoxybenzamide - - Screening compound (anticancer)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6d) correlate with high melting points and stability, suggesting strong intermolecular interactions .
  • Bioactivity: The presence of amino acid-derived side chains (e.g., 2-amino-propanamide ) enhances HDAC inhibition, while bulkier aromatic systems (e.g., benzamide in ) may improve target specificity.

Analogues with Propargyl or Indenamine Groups

Compound Name Key Structural Features Activity/Properties
AM-694 derivatives (e.g., N-[[(1S,4S,6S)-3-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6-propan-2-ylcyclohex-2-en-1-yl]methyl]prop-2-yn-1-amine) Cyclohexene-propargylamine hybrid Hypothesized CNS activity (MAO inhibition)
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Piperidine-propargylamine Anticancer (p97 ATPase inhibition)
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Tetrahydrotriazine-benzothiazole Antimicrobial (structural diversity)

Key Observations :

  • The 2,3-dihydro-1H-inden-1-amine group in the target compound introduces a rigid bicyclic structure, likely enhancing binding affinity to hydrophobic pockets compared to linear amines .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property Target Compound 6d 2-Amino-propanamide
Lipophilicity High (indenamine + propargyl) Moderate (nitro group polar) Low (amide hydrophilic)
Melting Point Not reported (predicted: 180–200°C) 295–296°C Not reported
Synthetic Yield Not reported 88% Not reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. Key steps include:

Cyclization : Reacting a thiosemicarbazide derivative with POCl₃ under reflux (90°C for 3 hours) to form the oxadiazole ring .

Functionalization : Introducing the prop-2-ynyl group via nucleophilic substitution or coupling reactions, often using NaH as a base in DMF .

Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography to isolate the final compound .

  • Critical Parameters : Reaction temperature, choice of solvent (e.g., DMF for polar intermediates), and inert atmosphere to prevent side reactions.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure to confirm bond angles and stereochemistry (e.g., Acta Cryst. protocols for oxadiazole derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the indenyl and oxadiazole moieties. For example, the prop-2-ynyl group shows characteristic triplets at δ ~2.5 ppm.
  • FT-IR : Confirm the presence of C≡N (2250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the prop-2-ynyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/SDD basis sets to model bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). For example, the HOMO-LUMO gap of the oxadiazole ring (~4.5 eV) indicates electrophilic reactivity at the prop-2-ynyl site .
  • Transition State Analysis : Simulate click chemistry reactions (e.g., azide-alkyne cycloaddition) to assess activation barriers .
    • Data Table :
ParameterValue (DFT/B3LYP)
C≡C Bond Length1.21 Å
HOMO-LUMO Gap4.5 eV
N-Propynyl Torsion Angle121.4°

Q. How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer) to identify structure-activity relationships (SAR). For example, substitutions on the phenyl ring may enhance cytotoxicity but reduce solubility .
  • Meta-Analysis : Aggregate data from PubChem or independent studies to identify outliers. For instance, discrepancies in MIC values could arise from variations in bacterial strains or assay conditions .
    • Case Study : A 2023 study found that electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring increased anticancer activity but reduced metabolic stability .

Q. What strategies improve the stability of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] derivatives under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the indenyl amine to enhance plasma stability .
  • pH Optimization : Adjust formulation pH to 6.5–7.4 to minimize oxadiazole ring hydrolysis .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the final synthetic step?

  • Root Cause :

  • Catalyst Variability : Palladium vs. copper catalysts in coupling reactions (e.g., Suzuki-Miyaura) can alter yields by 15–20% .
  • Purification Methods : Column chromatography (90% purity) vs. recrystallization (95% purity) impacts reported yields .
    • Resolution : Standardize protocols using USP-grade reagents and report yields with purity-adjusted values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.